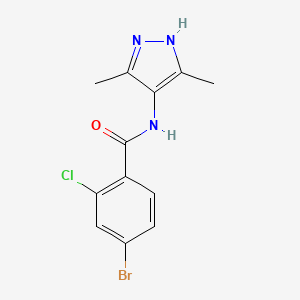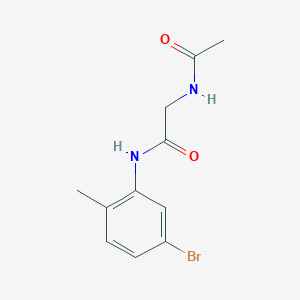![molecular formula C19H16N4O6 B7558332 [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate involves the inhibition of certain enzymes and proteins that are essential for the survival of cancer cells and microorganisms. The compound has been found to target specific cellular pathways, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been found to exhibit anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The compound [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. The compound is also stable under a range of conditions, making it suitable for a variety of experiments. However, there are also limitations to its use in lab experiments. The compound is highly reactive and requires careful handling to prevent degradation. It is also toxic in high concentrations, requiring careful attention to safety protocols.
Orientations Futures
There are several future directions for research on [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate. One area of interest is the development of new therapeutic agents based on the compound. Researchers are also interested in exploring the compound's potential applications in the treatment of infectious diseases and inflammatory disorders. Further studies are needed to understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Additionally, there is a need for further research on the compound's pharmacokinetics and toxicity to better understand its potential applications in clinical settings.
Méthodes De Synthèse
The synthesis of [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate involves a multi-step process that requires careful attention to detail. The starting materials for the synthesis are 4-nitroaniline and 3-oxo-4H-quinoxaline-2-carboxylic acid. These materials are reacted with ethyl chloroformate and triethylamine to form the intermediate, which is then reacted with 2-aminoacetaldehyde dimethyl acetal to produce the final product.
Applications De Recherche Scientifique
The compound [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate has been studied extensively for its potential applications in scientific research. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. The compound has also been studied for its potential use in the development of new therapeutic agents.
Propriétés
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6/c24-17(20-12-5-7-13(8-6-12)23(27)28)11-29-18(25)10-9-16-19(26)22-15-4-2-1-3-14(15)21-16/h1-8H,9-11H2,(H,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHSKZSOSPQRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

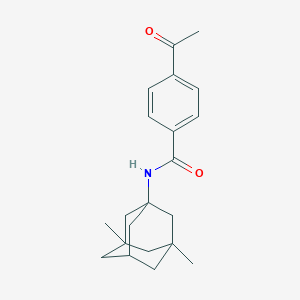
![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
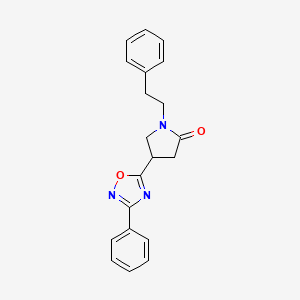
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
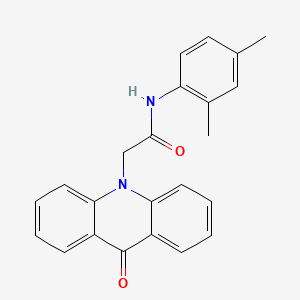
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)
